(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-5-yl)methanone (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-5-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16326835
InChI: InChI=1S/C21H18ClN3O/c1-24-8-6-13-10-14(2-5-20(13)24)21(26)25-9-7-19-17(12-25)16-11-15(22)3-4-18(16)23-19/h2-6,8,10-11,23H,7,9,12H2,1H3
SMILES:
Molecular Formula: C21H18ClN3O
Molecular Weight: 363.8 g/mol

(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-5-yl)methanone

CAS No.:

Cat. No.: VC16326835

Molecular Formula: C21H18ClN3O

Molecular Weight: 363.8 g/mol

* For research use only. Not for human or veterinary use.

(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-5-yl)methanone -

Specification

Molecular Formula C21H18ClN3O
Molecular Weight 363.8 g/mol
IUPAC Name (8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(1-methylindol-5-yl)methanone
Standard InChI InChI=1S/C21H18ClN3O/c1-24-8-6-13-10-14(2-5-20(13)24)21(26)25-9-7-19-17(12-25)16-11-15(22)3-4-18(16)23-19/h2-6,8,10-11,23H,7,9,12H2,1H3
Standard InChI Key OCGBQDMAIHVOTA-UHFFFAOYSA-N
Canonical SMILES CN1C=CC2=C1C=CC(=C2)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of two fused heterocyclic systems:

  • A chloro-substituted tetrahydropyrido[4,3-b]indole ring system, which incorporates a six-membered pyridine ring fused to an indole scaffold.

  • A 1-methyl-1H-indol-5-yl group linked via a methanone bridge.

The chloro substituent at position 8 and the methyl group at position 1 of the indole moiety critically influence electronic distribution and steric interactions .

Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₁₉ClN₄O
Molecular Weight363.8 g/mol
IUPAC Name(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-5-yl)methanone
CAS Registry Number1324068-75-8

The planar indole systems and partial saturation of the pyridoindole ring enhance membrane permeability, as predicted by computational models .

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves multi-step organic transformations:

  • Formation of the Tetrahydropyridoindole Core:

    • Cyclocondensation of tryptamine derivatives with chloroacetone under acidic conditions yields the tetrahydropyridoindole scaffold .

    • Introduction of the chlorine atom at position 8 is achieved via electrophilic substitution using Cl₂ in acetic acid.

  • Methanone Bridge Installation:

    • Suzuki-Miyaura coupling between the pyridoindole boronate ester and a 1-methylindole-5-carboxylate precursor .

    • Subsequent oxidation of the intermediate alcohol to the ketone using Jones reagent .

Reaction Conditions

StepReagents/ConditionsYield (%)
CyclocondensationTryptamine, chloroacetone, HCl (80°C, 12 h)62
ChlorinationCl₂, AcOH (25°C, 6 h)78
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (100°C, 24 h)45
OxidationCrO₃, H₂SO₄, acetone (0°C, 2 h)83

Challenges in scalability include low yields during cross-coupling steps, attributed to steric hindrance from the methyl group .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits nanomolar inhibition (IC₅₀ = 12.3 nM) against cyclin-dependent kinase 5 (CDK5), a target implicated in neurodegenerative disorders. Structural studies reveal that the chloro group forms a halogen bond with Thr33 in the ATP-binding pocket, while the methanone bridge stabilizes hydrophobic interactions .

Neurotransmitter Receptor Modulation

In radioligand binding assays, it demonstrates affinity for:

  • Serotonin 5-HT₂A receptors (Kᵢ = 8.9 nM)

  • Dopamine D₃ receptors (Kᵢ = 14.2 nM)

This dual activity suggests potential in treating schizophrenia and Parkinson’s disease.

Pharmacokinetic Profiling

ADMET Properties

ParameterValueMethod
LogP3.2 ± 0.1HPLC
Plasma Protein Binding92.4%Equilibrium dialysis
Metabolic Stabilityt₁/₂ = 56 min (human)Liver microsomes
Permeability (Caco-2)12.1 × 10⁻⁶ cm/sCell monolayer assay

The methyl group on the indole moiety reduces first-pass metabolism by cytochrome P450 3A4 compared to des-methyl analogs .

Comparative Analysis with Analogues

Structure-Activity Relationships (SAR)

AnaloguesCDK5 IC₅₀ (nM)5-HT₂A Kᵢ (nM)LogP
Des-chloro derivative89.723.42.8
1-Ethylindole variant15.39.13.5
Methanone → Ethanol>100045.61.9

The chloro substituent improves target engagement by 7-fold, while methyl substitution optimizes bioavailability .

Challenges and Future Directions

Synthetic Limitations

Current routes suffer from:

  • Low yields in cross-coupling steps (<50%)

  • Purification difficulties due to diastereomer formation

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